molecular formula C10H11BrN2O2S B2667267 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide CAS No. 618440-68-9

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide

Cat. No.: B2667267
CAS No.: 618440-68-9
M. Wt: 303.17
InChI Key: JBUANRJAKMFBJY-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide is a chemical compound with the molecular formula C10H11BrN2O2S. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of “2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” are not explicitly mentioned in the search results .

Future Directions

The future directions for the study or application of “2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide typically involves the reaction of 2-aminobenzo[d]thiazole with a suitable methoxy-oxoethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzo[d]thiazole compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3-ium bromide
  • 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazole
  • 2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium chloride

Uniqueness

2-Amino-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy-oxoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2-amino-1,3-benzothiazol-3-ium-3-yl)acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.BrH/c1-14-9(13)6-12-7-4-2-3-5-8(7)15-10(12)11;/h2-5,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUANRJAKMFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]1=C(SC2=CC=CC=C21)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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